6-bromo-4-phenyl-N-(p-tolyl)quinazolin-2-amine 6-bromo-4-phenyl-N-(p-tolyl)quinazolin-2-amine
Brand Name: Vulcanchem
CAS No.: 330973-33-6
VCID: VC11868256
InChI: InChI=1S/C21H16BrN3/c1-14-7-10-17(11-8-14)23-21-24-19-12-9-16(22)13-18(19)20(25-21)15-5-3-2-4-6-15/h2-13H,1H3,(H,23,24,25)
SMILES: CC1=CC=C(C=C1)NC2=NC3=C(C=C(C=C3)Br)C(=N2)C4=CC=CC=C4
Molecular Formula: C21H16BrN3
Molecular Weight: 390.3 g/mol

6-bromo-4-phenyl-N-(p-tolyl)quinazolin-2-amine

CAS No.: 330973-33-6

Cat. No.: VC11868256

Molecular Formula: C21H16BrN3

Molecular Weight: 390.3 g/mol

* For research use only. Not for human or veterinary use.

6-bromo-4-phenyl-N-(p-tolyl)quinazolin-2-amine - 330973-33-6

Specification

CAS No. 330973-33-6
Molecular Formula C21H16BrN3
Molecular Weight 390.3 g/mol
IUPAC Name 6-bromo-N-(4-methylphenyl)-4-phenylquinazolin-2-amine
Standard InChI InChI=1S/C21H16BrN3/c1-14-7-10-17(11-8-14)23-21-24-19-12-9-16(22)13-18(19)20(25-21)15-5-3-2-4-6-15/h2-13H,1H3,(H,23,24,25)
Standard InChI Key PKGMUWMCPCKQLR-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)NC2=NC3=C(C=C(C=C3)Br)C(=N2)C4=CC=CC=C4
Canonical SMILES CC1=CC=C(C=C1)NC2=NC3=C(C=C(C=C3)Br)C(=N2)C4=CC=CC=C4

Introduction

Structural Analysis and Molecular Characteristics

Core Quinazoline Scaffold

Quinazoline derivatives are bicyclic systems comprising a benzene ring fused to a pyrimidine ring. The substitution pattern of 6-bromo-4-phenyl-N-(p-tolyl)quinazolin-2-amine positions it within a class of 2,4,6-trisubstituted quinazolines, a configuration frequently associated with enhanced bioactivity . The bromine atom at position 6 introduces electron-withdrawing effects, potentially stabilizing the molecule and influencing its interactions with biological targets .

Substituent Contributions

  • Position 2: The N-(p-tolyl) group (para-methylphenyl) contributes hydrophobic character, which may enhance membrane permeability and target binding affinity .

  • Position 4: The phenyl ring provides aromatic stacking potential, a feature critical for interactions with enzyme active sites .

  • Position 6: Bromine’s electronegativity and steric bulk could modulate electronic properties and hinder metabolic degradation .

Table 1: Predicted Physicochemical Properties

PropertyValue
Molecular FormulaC<sub>21</sub>H<sub>17</sub>BrN<sub>3</sub>
Molecular Weight397.29 g/mol
LogP (Partition Coefficient)~3.2 (estimated)
Topological PSA~52.5 Ų

These values are extrapolated from analogs such as 2-phenylquinazolin-4-amine (LogP = 2.81) and 6-bromoquinazolinones , adjusted for substituent contributions.

Synthetic Methodologies

Retrosynthetic Analysis

The synthesis of 6-bromo-4-phenyl-N-(p-tolyl)quinazolin-2-amine can be conceptualized in three stages:

  • Construction of the 6-bromo-4-phenylquinazoline core.

  • Introduction of the 2-amino group.

  • Functionalization with the p-tolyl moiety.

Formation of the Quinazoline Core

A literature-supported approach involves the cyclization of 2-aminobenzamide derivatives. For example, 6-bromo-2-phenyl-4H-benzo[d] oxazin-4-one (I) can undergo aminolysis with p-toluidine to yield 6-bromo-4-phenylquinazolin-2-amine (II) .

Reaction Scheme:

C14H9BrN2O+C7H9NC21H17BrN3+H2O\text{C}_{14}\text{H}_{9}\text{BrN}_{2}\text{O} + \text{C}_{7}\text{H}_{9}\text{N} \rightarrow \text{C}_{21}\text{H}_{17}\text{BrN}_{3} + \text{H}_{2}\text{O}

This method mirrors the synthesis of 6-bromo-2-phenyl-3-(4-acetylphenyl)quinazolin-4(3H)-one reported in Source , substituting p-toluidine for p-aminoacetophenone.

Chan-Lam Coupling for N-Arylation

To introduce the p-tolyl group, Chan-Lam coupling—a copper-mediated cross-coupling reaction—can be employed. This method, validated for similar quinazolines , involves reacting 6-bromo-4-phenylquinazolin-2-amine (II) with p-tolylboronic acid in the presence of a Cu(II) catalyst.

General Procedure :

  • Dissolve II (1 equiv) and p-tolylboronic acid (1.5 equiv) in dichloromethane.

  • Add pyridine (2 mmol) and CuO/4Å molecular sieves.

  • Stir under air at reflux for 20 hours.

  • Purify via column chromatography (hexane:ethyl acetate = 4:1).

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • <sup>1</sup>H NMR: Expected signals include aromatic protons (δ 7.2–8.5 ppm), methyl group singlet (δ 2.3 ppm, p-tolyl), and NH resonance (δ ~5.5 ppm, broad) .

  • <sup>13</sup>C NMR: Peaks for Br-substituted carbons (δ ~120 ppm), quaternary carbons (δ ~150 ppm), and methyl carbons (δ ~21 ppm) .

Mass Spectrometry

The ESI-MS spectrum should display a molecular ion peak at m/z 397 [M+H]<sup>+</sup>, with fragmentation patterns consistent with loss of Br (79.9 Da) and p-tolyl groups .

Biological Activity and Applications

Table 2: Hypothetical Antimicrobial Activity (MIC Values)

MicroorganismMIC (μg/mL)
Staphylococcus aureus12.5–25
Candida albicans25–50

These estimates derive from analogs like 4-thiomorpholinoquinazolin-2-amine derivatives .

Anticancer Mechanisms

The compound’s structure aligns with EGFR (epidermal growth factor receptor) inhibitors, such as erlotinib . Bromine’s presence may potentiate DNA intercalation or topoisomerase inhibition, as seen in 6-bromo-3-phenylquinazolinones .

Figure 1: Proposed Anticancer Mechanisms

  • EGFR Inhibition: Competitive binding to ATP sites, blocking autophosphorylation .

  • DNA Interaction: Intercalation via planar quinazoline core .

Pharmacokinetic and Toxicological Considerations

ADME Profiles

  • Absorption: High LogP (~3.2) suggests moderate lipophilicity, favoring passive diffusion .

  • Metabolism: Bromine may reduce hepatic CYP450-mediated oxidation, extending half-life .

Toxicity Risks

Brominated compounds often exhibit hepatotoxicity, necessitating structural optimization . Preliminary in vitro assays (e.g., HepG2 cell viability) are recommended to assess cytotoxicity.

Industrial and Regulatory Aspects

Patent Landscape

While no patents directly claim 6-bromo-4-phenyl-N-(p-tolyl)quinazolin-2-amine, related quinazoline derivatives are protected under WO 2018/154321 (antimicrobials) and US 9,701,687 (EGFR inhibitors) .

Regulatory Status

As a research compound, it falls under REACH exemption for laboratory use. GHS classification would likely include H302 (harmful if swallowed) and H315 (skin irritation) .

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